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Compound of Interest

Compound Name: Isopropyl Tenofovir

Cat. No.: B15294139 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the use of isopropyl tenofovir
prodrugs in the development of long-acting (LA) injectable formulations for potential use in HIV

treatment and prevention. The information compiled is based on preclinical research and

highlights key data, experimental protocols, and conceptual frameworks to guide further

research and development in this area.

Introduction to Isopropyl Tenofovir Prodrugs for
Long-Acting Formulations
Tenofovir (TFV), a potent nucleotide reverse transcriptase inhibitor (NRTI), requires prodrug

strategies to enhance its oral bioavailability and intracellular delivery. Isopropyl-containing

prodrugs of tenofovir, such as Tenofovir Alafenamide (TAF), have shown significant advantages

over earlier prodrugs like Tenofovir Disoproxil Fumarate (TDF), including improved potency and

a better safety profile regarding renal and bone density issues.[1][2] The development of long-

acting injectable formulations of these prodrugs aims to improve patient adherence and provide

sustained therapeutic drug concentrations for weeks or even months.[3][4][5]

Recent research has focused on creating novel, lipophilic tenofovir prodrugs that can be

formulated as aqueous nanosuspensions.[3][6] These nanoformulations, when administered

intramuscularly, form a depot at the injection site, allowing for the slow release of the prodrug
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into circulation.[5] This application note will focus on the characterization and experimental

protocols related to such long-acting nanoformulations.

Data Presentation: Pharmacokinetics of Long-
Acting Tenofovir Prodrug Nanoformulations
The following tables summarize key pharmacokinetic parameters from a preclinical study in

Sprague Dawley rats administered a single intramuscular (IM) injection of different

nanoformulated tenofovir prodrugs at a dose equivalent to 75 mg/kg of tenofovir.[3][4]

Table 1: Plasma Pharmacokinetics of Tenofovir Prodrugs and Tenofovir[4]

Formulation Analyte Cmax (ng/mL) Tmax (days)
AUClast
(ng*day/mL)

NM1TFV
M1TFV

(Prodrug)
2,300 1 21,000

Tenofovir 150 14 4,500

NM2TFV
M2TFV

(Prodrug)
1,200 1 10,000

Tenofovir 200 28 6,000

NTAF
Tenofovir

Alafenamide
Not Reported Not Reported Not Reported

Tenofovir 100 1 1,500

Table 2: Intracellular and Tissue Concentrations of Tenofovir Diphosphate (TFV-DP)[3][4]

Formulation
PBMCs (fmol/10^6
cells) - Day 56

Rectal Tissue
(fmol/g) - Day 56

Vaginal Tissue
(fmol/g) - Day 56

NM1TFV ~1,500 11,276 ~1,000

NM2TFV ~500 1,651 ~500

NTAF ~100 397 ~100
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Note: TFV-DP is the active metabolite of tenofovir that inhibits HIV reverse transcriptase.

Experimental Protocols
Protocol for Synthesis of Tenofovir Prodrug
Nanoformulations
This protocol describes the preparation of a stable aqueous nanosuspension of a lipophilic

tenofovir prodrug using high-pressure homogenization.

Materials:

Lipophilic tenofovir prodrug (e.g., M1TFV, M2TFV)

Poloxamer 407 (P407)

Polyethylene glycol 3350 (PEG 3350) (for NTAF)

Sterile water for injection

High-pressure homogenizer

Procedure:

Prepare a sterile aqueous solution of the stabilizer(s). For NM1TFV and NM2TFV, dissolve

Poloxamer 407 in sterile water. For NTAF, dissolve Poloxamer 407 and PEG 3350 in sterile

water.[3]

Disperse the lipophilic tenofovir prodrug powder in the stabilizer solution.

Subject the suspension to high-pressure homogenization. The number of passes and

pressure should be optimized to achieve the desired particle size and polydispersity index.

Aseptically collect the resulting nanosuspension.

Characterize the nanoformulation for particle size, polydispersity index (PDI), and zeta

potential using dynamic light scattering (DLS).[3] The average particle size should be in the

range of 220-270 nm with a low PDI.[6]
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Assess the stability of the formulation by monitoring these parameters over time at controlled

temperatures (e.g., 25°C).[3]

Protocol for In Vitro Cell Viability Assay
This protocol outlines the procedure to assess the cytotoxicity of the nanoformulated tenofovir

prodrugs in macrophage-derived monocytes (MDM) using an MTT assay.

Materials:

Macrophage-derived monocytes (MDMs)

Cell culture medium (e.g., RPMI 1640 with supplements)

Nanoformulated tenofovir prodrugs (NM1TFV, NM2TFV) and control (e.g., TAF)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

96-well cell culture plates

Plate reader

Procedure:

Seed MDMs in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Prepare serial dilutions of the nanoformulated tenofovir prodrugs and the control drug in cell

culture medium to achieve a range of concentrations (e.g., 1–200 µM).[3]

Remove the old medium from the cells and add the medium containing the different drug

concentrations. Include untreated control wells.

Incubate the cells for a specified period (e.g., 8 hours).[3]

After incubation, add MTT solution to each well and incubate for a further 2-4 hours, allowing

viable cells to convert MTT to formazan crystals.
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Add the solubilization buffer to each well to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

Calculate cell viability as a percentage of the untreated control.

Protocol for In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical in vivo study to evaluate the pharmacokinetic profile of a long-

acting nanoformulated tenofovir prodrug in Sprague Dawley rats.

Materials:

Sprague Dawley rats

Nanoformulated tenofovir prodrugs (e.g., NM1TFV, NM2TFV, NTAF)

Sterile syringes and needles for intramuscular injection

Blood collection tubes (e.g., containing EDTA)

Anesthesia

Centrifuge

Freezer (-80°C)

LC-MS/MS for drug quantification

Procedure:

Acclimate the rats to the laboratory conditions for at least one week before the study.

Administer a single intramuscular injection of the nanoformulated tenofovir prodrug at a

specified dose (e.g., 75 mg/kg TFV equivalents).[3][4]

Collect blood samples at predetermined time points (e.g., days 1, 14, 28, 42, and 56).[4]
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Process the blood samples to separate plasma and peripheral blood mononuclear cells

(PBMCs).

At the end of the study (e.g., days 28 and 56), euthanize a subset of animals and collect

relevant tissues (e.g., liver, spleen, rectal tissue, vaginal tissue).[4]

Store all samples at -80°C until analysis.

Extract the prodrug, tenofovir, and tenofovir diphosphate from plasma, PBMCs, and tissue

homogenates.

Quantify the drug and metabolite concentrations using a validated LC-MS/MS method.

Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, and AUC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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